![molecular formula C10H11BrO2 B1499235 Ethyl (2S)-bromo(phenyl)acetate CAS No. 61139-20-6](/img/structure/B1499235.png)
Ethyl (2S)-bromo(phenyl)acetate
Description
Ethyl (2S)-bromo(phenyl)acetate is a chemical compound that belongs to the ester class of compounds . Esters are characterized by the presence of a carbonyl group (C=O) bonded to an oxygen atom, which is in turn bonded to an alkyl or aryl group . In the case of Ethyl (2S)-bromo(phenyl)acetate, the alkyl group is an ethyl group (C2H5), and the aryl group is a phenyl group (C6H5) .
Synthesis Analysis
Ethyl (2S)-bromo(phenyl)acetate can be synthesized through various chemical processes, primarily involving esterification reactions . One common method involves the reaction between phenylacetic acid and ethanol in the presence of a catalyst, typically sulfuric acid or hydrochloric acid . The reaction proceeds via the nucleophilic attack of the hydroxyl group of ethanol on the carbonyl carbon of phenylacetic acid, resulting in the formation of Ethyl (2S)-bromo(phenyl)acetate and water .Molecular Structure Analysis
The molecular formula of Ethyl (2S)-bromo(phenyl)acetate is C10H11BrO2 . Structurally, it consists of a benzene ring (phenyl group) attached to a carbon atom, which is in turn bonded to the carbonyl group and an ethyl group . This arrangement contributes significantly to its aromatic properties .Chemical Reactions Analysis
The reaction mechanism of Ethyl (2S)-bromo(phenyl)acetate involves the nucleophilic attack of the hydroxyl group of ethanol on the carbonyl carbon of phenylacetic acid . This reaction is reversible and the equilibrium constant is close to one .properties
IUPAC Name |
ethyl (2S)-2-bromo-2-phenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTKLDMYHTUESO-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C1=CC=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653201 | |
Record name | Ethyl (2S)-bromo(phenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2S)-bromo(phenyl)acetate | |
CAS RN |
61139-20-6 | |
Record name | Ethyl (2S)-bromo(phenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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